7H-Dibenzo[b,g]carbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H13N |
|---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-2-7-15-12-19-17(11-14(15)6-1)20-16-8-4-3-5-13(16)9-10-18(20)21-19/h1-12,21H |
InChI Key |
RTTZJSBAKFDMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4N3 |
Origin of Product |
United States |
Synthetic Methodologies for 7h Dibenzo B,g Carbazole and Its Derivatives
Classical Synthetic Approaches
The foundational methods for constructing the carbazole (B46965) skeleton, including the dibenzocarbazole (B1207471) core, have been known for over a century. rsc.org These classical approaches, while historically significant, often require harsh reaction conditions. rsc.orgresearchgate.net Continuous developments have aimed to improve their efficiency and substrate scope.
Grabe–Ullman Method Modifications
The Grabe-Ullmann reaction is a traditional method for synthesizing carbazoles. rsc.orgrsc.org It typically involves the diazotization of an N-phenyl-2-aminobenzene derivative, followed by an intramolecular cyclization. Modifications to this method have focused on improving yields and expanding its applicability to more complex substrates. The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form biaryls, a key step that can be adapted for carbazole synthesis. organic-chemistry.org
Clemo–Perkin Method Advancements
The Clemo-Perkin method is another classical route to carbazoles. rsc.orgresearchgate.net This synthesis has seen various advancements to enhance its utility. While specific modern advancements for the direct synthesis of 7H-dibenzo[b,g]carbazole via this method are not extensively detailed in recent literature, the general principles of modifying classical syntheses often involve the introduction of new catalysts or reagents to improve reaction conditions and yields.
Tauber Method Developments
The Tauber carbazole synthesis, discovered by Ernst Täuber in 1890, involves the acid-promoted, high-temperature conversion of 2,2'-diaminobiphenyls to carbazoles. researchgate.net Originally, the reaction required harsh conditions, such as using 18% hydrochloric acid at temperatures of 180–190 °C. researchgate.net
Subsequent developments have focused on milder reaction conditions. For instance, researchers have successfully used concentrated phosphoric acid for the cyclization. researchgate.net More recently, the use of the perfluorinated sulfonic acid resin Nafion-H in a suitable solvent has been shown to effectively convert 2,2'-diaminobiphenyls to carbazoles. researchgate.net These modern adaptations have made the Tauber method more accessible and applicable to a wider range of substrates, including the synthesis of benzo[c]carbazoles under mild conditions with excellent yields. researchgate.net
Modern Catalytic and Cascade Reactions
Contemporary synthetic chemistry has heavily relied on transition-metal catalysis to construct complex molecules like this compound with high efficiency and selectivity. nih.gov These methods often involve cascade or domino reactions, where multiple bond-forming events occur in a single pot, leading to increased atom economy and reduced waste. organic-chemistry.org
Palladium-Catalyzed Aminations
Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a cornerstone for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing carbazole derivatives. One efficient route involves a palladium-catalyzed tandem sequence of an intermolecular amination followed by an intramolecular direct arylation. organic-chemistry.orgorganic-chemistry.org This strategy allows for the regioselective synthesis of functionalized carbazoles from readily available anilines and 1,2-dihaloarenes. organic-chemistry.org The use of inexpensive aryl chlorides as starting materials further enhances the practicality of this method. organic-chemistry.org
A notable application is the synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts, catalyzed by palladium acetate. beilstein-journals.orgnih.gov This method is particularly effective for electron-poor aniline (B41778) derivatives. beilstein-journals.orgnih.gov The reaction proceeds through a proposed cascade involving the ring-opening of the cyclic iodonium (B1229267) salt by the amine, followed by a palladium-mediated intramolecular cross-coupling to form the carbazole ring. beilstein-journals.orgnih.gov
Table 1: Examples of Palladium-Catalyzed Amination for Carbazole Synthesis
| Starting Materials | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Anilines and 1,2-dihaloarenes | Palladium catalyst with PCy₃ ligand | Functionalized carbazoles | Good to excellent | organic-chemistry.org |
| Cyclic iodonium salt and p-fluoroaniline | Pd(OAc)₂ / Xantphos | N-(4-fluorophenyl)carbazole | 71% | beilstein-journals.orgnih.gov |
| Cyclic iodonium salt and p-toluidine | Pd(OAc)₂ / Xantphos | N-(p-tolyl)carbazole | 45% | beilstein-journals.org |
C–H Activation Strategies
Direct C-H activation has emerged as a powerful and "greener" tool in organic synthesis, avoiding the need for pre-functionalized starting materials. rsc.orgchim.it This approach is highly atom-efficient and environmentally benign. rsc.org For carbazole synthesis, palladium-catalyzed intramolecular C-H functionalization is a key strategy. nih.govacs.org
One such method involves the intramolecular C-H amination of N-substituted 2-aminobiaryl derivatives. beilstein-journals.org This process can be facilitated by dual catalysis, combining a transition metal with a photocatalyst under aerobic conditions. beilstein-journals.org Another approach involves a tandem C-H functionalization and C-N bond formation, which has been successfully applied to synthesize a variety of carbazole derivatives. acs.org These reactions often exhibit high functional group tolerance and can be used to construct complex carbazole-containing heterocycles. chim.itacs.org
The development of efficient catalysts has been crucial. For instance, a palladium catalyst system with a specific phosphine (B1218219) ligand has shown enhanced activity for intramolecular direct arylation to form biaryl compounds, a foundational step for building the carbazole framework. organic-chemistry.org
Table 2: C-H Activation Approaches to Carbazole Synthesis
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Intramolecular C-H Amination | Pd-catalyst with photocatalyst | Dual catalysis, aerobic conditions | beilstein-journals.org |
| Tandem C-H Functionalization/C-N Bond Formation | Palladium catalyst | High functional group tolerance | acs.org |
| Intramolecular Direct Arylation | Pd(OAc)₂ with phosphine ligand | High catalytic activity for unreactive substrates | organic-chemistry.org |
Annulation and Cyclization Protocols
Annulation and cyclization reactions are fundamental to the construction of the this compound framework. rsc.org These strategies often involve the formation of the carbazole nucleus through the creation of new rings onto a pre-existing indole (B1671886) or biphenyl (B1667301) precursor.
One prominent method involves the reductive cyclization of a biphenyl derivative. For instance, a substituted biphenyl can undergo cyclization under reflux conditions with a reagent like triethylphosphate to yield the carbazole ring system. ajrconline.org Another approach is the palladium-catalyzed reaction sequence involving an intermolecular amination followed by an intramolecular direct arylation, which allows for the regioselective synthesis of functionalized carbazoles. organic-chemistry.org
Lewis acid-catalyzed cascade annulation reactions provide an efficient route to highly substituted carbazoles. For example, FeCl₂ can catalyze the cycloaddition of an indole with a dialdehyde, proceeding through sequential C-C bond formation, intramolecular alkylation, and aromatization to yield the final carbazole product. rsc.org Similarly, gold catalysts such as NaAuCl₄ can induce a double benzannulation to produce substituted carbazoles. rsc.org
Furthermore, metal-free benzannulation has been achieved using nitro-indoles and alkylidene azalactones, offering a valuable alternative to metal-catalyzed methods. rsc.org Photocylization presents another catalyst-free approach, where UV light irradiation of 2,3-diphenyl-1H-indoles can lead to the formation of dibenzo[a,c]carbazoles through an intramolecular dehydrogenation process. thieme-connect.com
| Method | Catalyst/Reagent | Key Features | Reference |
| Reductive Cyclization | Triethylphosphate | Forms carbazole from biphenyl derivative. | ajrconline.org |
| Amination/Arylation | Palladium catalyst | Regioselective, uses inexpensive electrophiles. | organic-chemistry.org |
| Cascade Annulation | FeCl₂ or NaAuCl₄ | Efficient one-pot synthesis of substituted carbazoles. | rsc.orgrsc.org |
| Metal-Free Benzannulation | N/A | Alternative to metal-catalyzed reactions. | rsc.org |
| Photocylization | UV Light | Catalyst-free, releases only hydrogen as a byproduct. | thieme-connect.com |
Samarium(II)-Mediated Approaches
Samarium(II) iodide (SmI₂) is a potent one-electron reducing agent that has found significant application in organic synthesis, including the formation of carbazole derivatives. wikipedia.org It is particularly useful in mediating cascade reactions that can build complex molecular architectures in a single step.
A notable application of SmI₂ is in the synthesis of dibenzoindolo[3,2-b]carbazoles. acs.org In this approach, a SmI₂-mediated tag cleavage–cyclization cascade is a key step. This method allows for the use of otherwise unstable intermediates, showcasing the utility of SmI₂ in complex synthetic sequences. acs.orgacs.org Research has also demonstrated the use of samarium in the reduction of nitro compounds to amines, which can then be used as precursors for further derivatization of polycyclic aromatic rings. spandidos-publications.com
The reactivity of SmI₂ can be enhanced by the presence of additives like water or transition metal salts, expanding its synthetic utility. wikipedia.orgproctergroupresearch.com These samarium-based methods often provide high yields and can be performed under mild conditions.
| Reaction Type | Key Feature | Example Application | Reference |
| Cascade Cyclization | Tag cleavage and cyclization | Synthesis of dibenzoindolo[3,2-b]carbazoles | acs.orgacs.org |
| Reduction | Reduction of nitro groups to amines | Preparation of amino-dibenzofluorene | spandidos-publications.com |
Regioselective Derivatization Strategies
The functionalization of the this compound core at specific positions is crucial for tuning its chemical and physical properties. Regioselective derivatization strategies allow for the precise introduction of various substituents.
The synthesis of hydroxylated this compound derivatives is of interest due to their presence as metabolites of the parent compound. acs.org These derivatives can be prepared through various synthetic routes. One common strategy involves the demethylation of a methoxy-substituted carbazole using a reagent like boron tribromide (BBr₃) to yield the corresponding hydroxy carbazole. ajrconline.org The precursor methoxy (B1213986) carbazole can be synthesized through methods such as the Suzuki coupling followed by reductive cyclization. ajrconline.org
N-substitution on the carbazole nitrogen significantly alters the molecule's biological activity. oup.com N-methylation of 7H-dibenzo[c,g]carbazole has been shown to dramatically reduce its DNA-binding activity in the liver compared to the parent compound. oup.comdntb.gov.ua The synthesis of N-methyl derivatives can be achieved through standard alkylation procedures. nih.gov Other N-substituted derivatives are also synthetically accessible, allowing for the exploration of a wide range of functionalized carbazoles.
Nitration of 7H-dibenzo[c,g]carbazole introduces nitro groups at specific positions on the aromatic rings. Experimental studies have shown that the nitro group is exclusively introduced at the 5 and/or the symmetric 9 position of the dibenzo[c,g]carbazole ring system. acs.org This regioselectivity is a key feature of the nitration of this specific carbazole isomer. The nitration can be carried out using nitric acid in acetic acid. acs.org Interestingly, this contrasts with the nitration of the simpler carbazole ring, where multiple isomers are typically formed. acs.org
| Derivative | Position of Nitration | Reagents | Reference |
| 7H-Dibenzo[c,g]carbazole | 5 and 9 | Nitric acid, acetic acid | acs.org |
| 2-Hydroxy-DBC | 5 and/or 9 | Nitric acid, acetic acid | acs.org |
| 3-Hydroxy-DBC | 5 and/or 9 | Nitric acid, acetic acid | acs.org |
| 4-Hydroxy-DBC | 5 and/or 9 | Nitric acid, acetic acid | acs.org |
Halogenation, particularly bromination, is another important derivatization reaction for carbazoles. Early work indicated that the 5 and 9 positions of 7H-dibenzo[c,g]carbazole are the reactive sites for bromination, similar to nitration. acs.org More recently, 2,7-dibromocarbazole has been noted for its biological activities. semanticscholar.org The introduction of halogen atoms can serve as a handle for further functionalization through cross-coupling reactions, expanding the synthetic possibilities for creating diverse carbazole derivatives.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the characterization of 7H-Dibenzo[b,g]carbazole, providing unambiguous evidence of its structure through the analysis of its hydrogen and carbon nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the chemical environment of the hydrogen atoms in the this compound molecule. In a typical ¹H NMR spectrum, the aromatic protons appear as a series of multiplets in the downfield region, characteristic of polycyclic aromatic systems. The N-H proton usually appears as a broad singlet.
For instance, ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the different protons. rsc.org The chemical shifts (δ) are expressed in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org Specific assignments reveal signals at δ 9.28 (d, J = 8.4 Hz, 2H), 8.38 (s, 1H), 8.08 (d, J = 8.0 Hz, 2H), 7.84 (d, J = 8.7 Hz, 2H), 7.75 (t, J = 7.6 Hz, 2H), 7.59 (t, J = 7.4 Hz, 2H), and 7.46 (d, J = 8.7 Hz, 2H) ppm. rsc.org Another study reports shifts at approximately 9.178, 8.24, 7.978, 7.731, 7.644, 7.481, and 7.345 ppm. chemicalbook.com
Interactive Table: ¹H NMR Chemical Shifts for this compound
| Assigned Proton | Chemical Shift (δ) in ppm (CDCl₃) |
| H-9, H-10 | 9.28 (d) |
| N-H | 8.38 (s) |
| H-1, H-8 | 8.08 (d) |
| H-4, H-5 | 7.84 (d) |
| H-3, H-6 | 7.75 (t) |
| H-2, H-7 | 7.59 (t) |
| H-11, H-12 | 7.46 (d) |
Note: The specific assignments can vary based on the study and solvent used. The table represents a typical assignment based on available literature data. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the complex, fused-ring structure, the ¹³C NMR spectrum of this compound displays numerous signals corresponding to the 20 carbon atoms in its framework.
In deuterated chloroform (CDCl₃), the reported chemical shifts include signals at δ 136.2, 130.1, 129.3, 126.9, 125.6, 125.3, 123.4, 117.7, and 112.7 ppm. rsc.org These values correspond to the different quaternary and CH carbons throughout the aromatic system.
Interactive Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ) in ppm (CDCl₃) rsc.org |
| Aromatic C | 136.2 |
| Aromatic C | 130.1 |
| Aromatic C | 129.3 |
| Aromatic C | 126.9 |
| Aromatic C | 125.6 |
| Aromatic C | 125.3 |
| Aromatic C | 123.4 |
| Aromatic C | 117.7 |
| Aromatic C | 112.7 |
High-resolution NMR techniques are crucial for the complete structural characterization of this compound and its derivatives. oup.comresearchgate.net These methods, including two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), are employed to definitively assign the proton and carbon signals, which can be challenging in such a complex polycyclic system. researchgate.net For example, high-resolution NMR spectra were essential in characterizing various hydroxylated and nitrated derivatives of the parent compound. oup.comresearchgate.netacs.org The precise coupling constants and chemical shifts obtained from high-resolution spectra allow for detailed analysis of substituent effects on the electronic structure. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. The extended π-conjugated system of this compound results in characteristic absorption bands in the UV-Vis region. The spectrum typically shows multiple absorption maxima (λmax). A reported λmax for this compound is 366 nm. chemicalbook.com Further studies have identified absorption coefficients of 4,210 L/mol-cm at 313 nm and 13,000 L/mol-cm at 366.0 nm in a 5% acetonitrile (B52724)/95% water solution. nih.gov The UV-Vis spectrum is a key tool for confirming the identity of the molecule and for studying its electronic properties, which are relevant in applications like organic electronics. oup.comresearchgate.net
Interactive Table: UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorption Coefficient (ε) | Solvent/Conditions |
| 366 nm | 13,000 L/mol-cm | 5% acetonitrile, 95% water at pH 4.5 nih.gov |
| 313 nm | 4,210 L/mol-cm | 5% acetonitrile, 95% water at pH 4.5 nih.gov |
| 366 nm | Not specified | Literature value chemicalbook.com |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The IR spectrum of this compound provides key information about its structure. The most characteristic feature is the N-H stretching vibration, which appears as a sharp or sometimes broad band in the region of 3400-3500 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the C=C stretching vibrations characteristic of the aromatic framework (in the 1400-1600 cm⁻¹ region). The complete characterization of the compound and its derivatives often involves analysis of their IR spectra. oup.comresearchgate.net Spectra are commonly recorded using a KBr wafer technique. nih.gov
Interactive Table: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3500 | N-H Stretch | Amine (in carbazole) |
| >3000 | C-H Stretch | Aromatic |
| ~1400-1600 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₂₀H₁₃N, the calculated molecular weight is approximately 267.32 g/mol . chemicalbook.com High-resolution mass spectrometry (HR-MS) can confirm the elemental composition with high accuracy. acs.org The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 267. nih.gov This technique is also invaluable for identifying derivatives, where the change in mass corresponds to the addition of substituents, such as nitro groups in nitrated derivatives. acs.org Gas chromatography-mass spectrometry (GC-MS) is another method used for the analysis of this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural confirmation of this compound. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of the molecular ion with high accuracy (typically to four or five decimal places), which allows for the determination of its elemental composition.
The molecular formula for this compound is C₂₀H₁₃N. HRMS analysis is used to confirm this composition by measuring the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated theoretical exact mass. This high level of precision is essential for distinguishing between isomers and other compounds with the same nominal mass. While specific HRMS data for the [b,g] isomer is not extensively published, the technique is widely applied to the dibenzocarbazole (B1207471) family. For instance, complete characterization of the related carcinogen 7H-dibenzo[c,g]carbazole (DBC) and its hydroxylated derivatives has been accomplished using high-resolution mass spectrometric procedures. researchgate.netresearchgate.netoup.com Similarly, HRMS has been used to confirm the molecular ions of derivatives of other isomers, such as 6H-Dibenzo[b,h]carbazole. For 7-methyl-7H-dibenzo[b,g]carbazole, a derivative of the target compound, the exact mass has been computed as 281.120449483 Da. nih.gov
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₁₃N |
| Nominal Mass | 267 Da |
| Monoisotopic (Exact) Mass | 267.10480 g/mol |
| Molecular Weight | 267.33 g/mol rsc.org |
Fluorescence Spectroscopy Investigations
Fluorescence spectroscopy is a highly sensitive and specific technique used extensively in the study of polycyclic aromatic compounds, including dibenzocarbazoles. researchgate.net This method is valuable for both qualitative identification and quantitative analysis. globalauthorid.com Research on the potent carcinogen 7H-dibenzo[c,g]carbazole and its metabolites frequently employs fluorescence spectroscopy for their characterization and detection. oup.comtandfonline.com The technique relies on the principle that the molecule, upon absorbing light of a specific wavelength (excitation), is promoted to an excited electronic state. It then returns to the ground state by emitting light at a longer wavelength (emission). The resulting spectrum is characteristic of the molecule's electronic structure.
Table 2: Spectroscopic Data for Selected Dibenzocarbazole Isomers
| Compound | Isomer | λmax (nm) | Notes | Source(s) |
| 7H-Dibenzo[c,g]carbazole | [c,g] | 366 | Absorption maximum. | chemicalbook.com |
| 7H-Dibenzo[c,g]carbazole | [c,g] | 313 | Absorption coefficient measured. | nih.gov |
| 6H-Dibenzo[b,h]carbazole | [b,h] | 280-350 | Range of absorption maxima. |
Synchronous Fluorescence Spectroscopy (SFS) is an advanced fluorescence technique that offers significant advantages over conventional methods, including spectral simplification, reduction of light scattering, and improved selectivity for analyzing complex mixtures. researchgate.net The technique involves simultaneously scanning both the excitation (λex) and emission (λem) monochromators while maintaining a constant difference between them. researchgate.net This difference can be a constant wavelength interval (Δλ = λem - λex), known as Constant-Wavelength SFS (CWSFS), or a constant energy interval (Δν), known as Constant-Energy SFS (CESFS). researchgate.net
This approach is particularly effective for the analysis of polycyclic aromatic hydrocarbons (PAHs). globalauthorid.com By selecting an appropriate wavelength or energy interval (Δλ or Δν), it is possible to resolve the contributions of individual components in a mixture, which would otherwise produce broad, overlapping spectra in a conventional fluorescence scan. For example, SFS has been successfully applied to the simultaneous determination of carbazole (B46965) and anthracene (B1667546) in complex chemical matrices by measuring fluorescence intensities at their respective synchronous peaks. oup.com The technique's ability to enhance spectral resolution makes it a powerful tool for identifying and quantifying specific dibenzocarbazole isomers and their metabolites in environmental and biological samples. globalauthorid.comresearchgate.net
Table 3: Principles of Synchronous Fluorescence Spectroscopy (SFS)
| SFS Method | Principle | Advantage |
| Constant-Wavelength (CWSFS) | Both λex and λem are scanned with a constant wavelength difference (Δλ) maintained. | Simplifies spectra and narrows bandwidths. |
| Constant-Energy (CESFS) | Both λex and λem are scanned with a constant wavenumber/energy difference (Δν) maintained. | Can provide better resolution for some compounds. |
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to investigating the behavior of molecules like 7H-Dibenzo[c,g]carbazole. nih.gov These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic properties and energy states.
Understanding the electronic structure of DBC is crucial for explaining its reactivity and photophysical properties. QM calculations are used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
Key findings from electronic structure analyses include:
Molecular Orbitals: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and reactivity.
Photoactivation: DBC can be photoactivated by UVA light, leading to enhanced toxicity. This phenomenon is linked to its extended aromatic ring system and can be explained by its electronic excitation energies, which are approximated by the HOMO-LUMO gap. nih.gov
QM calculations are powerful tools for predicting the pathways of chemical reactions involving DBC. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the reaction mechanism.
A notable application is in the study of DBC metabolism. For instance, the metabolic mechanism of DBC by the human cytochrome P450 1A1 (CYP1A1) enzyme has been investigated using QM calculations. nih.gov These studies have shown that DBC is primarily metabolized through an electrophilic addition-rearrangement mechanism, with a calculated energy barrier of 21.74 kcal/mol. nih.gov Such calculations help in identifying the most likely sites of metabolic attack on the molecule and the nature of the resulting metabolites. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. For 7H-Dibenzo[c,g]carbazole, MD simulations provide valuable insights into its conformational flexibility and its interactions with other molecules, such as proteins and DNA.
MD simulations have been instrumental in elucidating the binding of DBC to biological macromolecules. By simulating the dynamic behavior of DBC in the active site of an enzyme or when interacting with DNA, researchers can understand the stability of the complex and the key intermolecular forces involved.
A study on the metabolism of DBC by CYP1A1 utilized MD simulations to investigate the binding of DBC within the enzyme's active site. nih.gov The results indicated that DBC binds to CYP1A1 in two different modes, primarily driven by nonpolar solvation energies. nih.gov The formation of these distinct binding modes is stabilized by hydrogen bonds with specific amino acid residues, such as Asp320 and Ser116. nih.gov These simulations revealed that only one of the binding modes represents a "reactive" conformation that leads to metabolism. nih.gov
Molecular Docking Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules like DBC to a protein's active site.
In the context of DBC metabolism, molecular docking was used as a preliminary step to place the DBC molecule within the active site of the CYP1A1 enzyme before running more computationally expensive MD simulations and QM calculations. nih.gov This initial docking helps to identify plausible binding poses that are then further refined and validated. Beyond metabolism, molecular docking is also employed to screen carbazole (B46965) derivatives for other biological activities, such as their potential as antimicrobial or anticancer agents, by predicting their interaction with various protein targets. jchr.orgnih.govresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study carbazole and its derivatives, including DBC, due to its balance of accuracy and computational cost.
DFT calculations have been used to:
Investigate Optoelectronic Properties: For various carbazole-based derivatives, DFT has been employed to scrutinize their structural and optoelectronic characteristics. jnsam.comjnsam.com This is particularly relevant for the development of carbazole-containing materials for applications in dye-sensitized solar cells. jnsam.comjnsam.com
Calculate Reorganization Energy: DFT calculations have been performed on carbazole and its isomers to determine their reorganization energy, a key parameter in understanding charge transport in organic semiconductor materials. icm.edu.pl
Predict Reaction Pathways: As a specific application of QM, DFT is used to study the thermodynamics and kinetics of reaction pathways, such as the competing mechanisms leading to different products in chemical reactions involving carbazole-like structures.
The table below summarizes some of the key parameters often calculated for carbazole derivatives using DFT.
| Computational Parameter | Description | Typical Application for Carbazole Derivatives |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicting electronic transitions, reactivity, and suitability as electronic materials. jnsam.com |
| Energy Gap (Eg) | The difference between the LUMO and HOMO energies (Eg = ELUMO – EHOMO). | Correlates with molecular stability and the energy required for electronic excitation. jnsam.com |
| Binding Energy (ΔEbinding) | The energy released when a complex is formed from its constituent molecules. | Assessing the stability of the designed dye molecules. jnsam.comjnsam.com |
| Light Harvesting Efficiency (LHE) | A measure of a molecule's ability to absorb light at a given wavelength. | Evaluating the performance of carbazole-based dyes in solar cells. jnsam.comjnsam.com |
| Reorganization Energy (λ) | The energy required to deform the molecular geometry from the neutral to the ionized state and vice versa. | Assessing the charge transport properties of organic semiconductors. icm.edu.pl |
Environmental Occurrence and Distribution Studies
Sources and Formation Pathways
The presence of 7H-Dibenzo[c,g]carbazole in the environment is attributed to a variety of sources, primarily related to the combustion of organic materials and industrial processes.
7H-Dibenzo[c,g]carbazole is not produced or used for commercial purposes. nj.gov Its primary route of entry into the environment is through pyrogenic (heat-related) processes. It is formed during the incomplete combustion of organic matter and has been identified as a component of tobacco smoke, soot, and tars. nih.govinchem.org Anthropogenic sources are significant, with the compound being released in emissions from diesel engines and other combustion processes. d-nb.info
Petrogenic sources also contribute to its environmental load. The compound is found naturally in fossil fuels, including coal tar and crude oil. researchgate.net Consequently, it can be released from activities related to coal and oil processing. d-nb.info Studies of crude oils show that benzocarbazoles and dibenzocarbazoles are present, with their concentrations and ratios used by geochemists to assess factors like the thermal maturity and migration of petroleum. researchgate.net
While various carbazole (B46965) alkaloids are known to be produced by plants and microorganisms, there is no direct scientific evidence to suggest that 7H-Dibenzo[c,g]carbazole is formed through biogenic pathways by living organisms. researchgate.net The carbazoles found in petroleum are derived from ancient organic matter, but their formation into complex structures like DBC is the result of long-term geological (petrogenic) and thermal processes, not direct biosynthesis. Research indicates that DBC is generally resistant to biodegradation, which would be an expected fate process if biogenic pathways were a significant source. nih.gov
7H-Dibenzo[c,g]carbazole can be secondarily formed or transformed in the environment through photochemical processes. The compound can be photoactivated by UVA radiation, a reaction enhanced by its extended aromatic ring system. nih.gov This photoactivation can lead to the generation of reactive oxygen species and induce oxidative stress. nih.gov
Laboratory studies on its environmental fate show that when in water, it undergoes direct photolysis. nih.gov This process is expected to be a dominant transformation pathway in clear waters. nih.gov The photochemical transformation of DBC in water yields at least two products, one of which has been identified as a phenolic derivative. nih.gov
Environmental Compartment Distribution
Once released, 7H-Dibenzo[c,g]carbazole partitions into various environmental compartments, including the air, water, and sediment, governed by its chemical properties.
In the atmosphere, 7H-Dibenzo[c,g]carbazole is considered a semi-volatile organic compound and is expected to exist in both the vapor phase and adsorbed to particulate matter. d-nb.info Its presence in the air is primarily due to emissions from combustion sources, leading to potential human exposure through the inhalation of polluted air. d-nb.info Environmental monitoring programs analyze its concentration in ambient air as an indicator of pollution from sources like industrial activities or remediation sites.
Below is a table with sample data from an interim ambient air monitoring report, showing the measured concentrations of 7H-Dibenzo[c,g]carbazole.
| Parameter | Upwind Location (ng/m³) | Downwind Location (ng/m³) |
|---|---|---|
| 7H-Dibenzo(c,g)carbazole | <0.01 | <0.01 |
Data sourced from an interim ambient air monitoring report. The values indicate concentrations were below the method detection limit of 0.01 ng/m³.
When 7H-Dibenzo[c,g]carbazole enters aquatic systems, its fate is largely determined by its strong tendency to adsorb to particulate matter and sediment. nih.gov It is estimated that 99% of the compound entering natural waters will be adsorbed onto sediment. nih.gov This makes sediment a significant sink and long-term reservoir for DBC in the environment. In industrial areas, this accumulation can be substantial; for example, sediment samples from the Black River in Ohio were found to contain dibenzocarbazoles at a concentration of 1000 ng/g (dry weight). nih.gov The remaining fraction in the water column is subject to photochemical degradation. nih.gov
The rate of this degradation is dependent on the type of water body, as outlined in the table below.
| Water Body Type | Estimated Half-Life |
|---|---|
| Model River | 1.0 hour nih.gov |
| Oligotrophic Lake | 0.5 hours nih.gov |
| Eutrophic Lake | 1.5 hours nih.gov |
Data derived from laboratory studies modeling environmental pathways. nih.gov
Soil Contamination Assessment
Data specific to the soil contamination of 7H-Dibenzo[b,g]carbazole is limited in scientific literature. However, extensive research has been conducted on the closely related isomer, 7H-Dibenzo[c,g]carbazole (DBC), which is a common environmental pollutant. nih.govresearchgate.net DBC is typically found in complex organic mixtures that result from the incomplete combustion of organic materials. nih.govresearchgate.net Its presence has been noted in various environmental matrices, including soils contaminated with petroleum, wood-preserving wastes, and residues from coal-processing. epa.gov
Given their structural similarities, the sources and contamination patterns for this compound are likely analogous to those of the [c,g] isomer. These compounds are part of a larger group of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) that are formed during combustion processes. Therefore, soils in proximity to industrial activities such as coal gasification, wood treatment facilities, and areas with high traffic density are susceptible to contamination by dibenzocarbazoles. epa.govnih.gov
Table 1: Soil Degradation of Carbazole by Tropical Bacterial Strains in Native Soil
| Bacterial Strain | Initial Concentration (mg/kg) | Degradation after 30 days (%) | Degradation Rate (mg kg⁻¹ h⁻¹) |
|---|---|---|---|
| Achromobacter sp. SL1 | 100 | 91.64 | 0.127 |
| Pseudomonas sp. SL4 | 100 | 87.29 | 0.121 |
| Microbacterium esteraromaticum SL6 | 100 | 89.13 | 0.124 |
Source: Adapted from Salam et al., 2014. nih.govscielo.br
This table is based on data for Carbazole, not this compound, but illustrates typical degradation patterns for this class of compounds in contaminated soil.
Environmental Persistence and Transport Mechanisms
The environmental persistence and transport of this compound are governed by a combination of its physicochemical properties and environmental factors. While direct studies on the [b,g] isomer are scarce, information on the [c,g] isomer and carbazole provides a framework for understanding its likely behavior.
Persistence: 7H-Dibenzo[c,g]carbazole is noted for its persistence in the environment. nih.govresearchgate.net This persistence is linked to its complex, multi-ring aromatic structure, which is resistant to degradation. The primary fate processes for carbazoles in the environment are biodegradation and photolysis. nih.govd-nb.info
Biodegradation: The biodegradation of carbazole is the most significant fate process in soil. nih.govresearchgate.net Various bacteria, particularly from the genera Pseudomonas and Sphingomonas, are capable of degrading carbazole. d-nb.info The rate of degradation can be influenced by soil properties, such as pH and organic matter content, and the presence of a competent microbial community. scielo.br For larger molecules like dibenzocarbazoles, the rate of biodegradation is generally expected to be slower than that of the parent carbazole molecule. The absence of suitable microbial degraders can significantly increase the persistence of these compounds. d-nb.info
Photolysis: Photolysis can also contribute to the degradation of carbazoles, especially in aquatic environments. d-nb.info However, in soil environments, the effectiveness of photolysis is limited by the adsorption of the compound to soil particles, which reduces its exposure to sunlight. nih.govresearchgate.net
Transport Mechanisms: The transport of dibenzocarbazoles in the environment is largely dictated by their solubility and sorption characteristics.
Solubility and Polarity: As heterocyclic aromatic compounds, dibenzocarbazoles exhibit greater polarity and water solubility compared to their homocyclic polycyclic aromatic hydrocarbon (PAH) counterparts. nih.govnih.gov Despite having high lipophilicity, this increased polarity can enhance their bioavailability and mobility in the environment. nih.govnih.gov
Sorption: The mobility of carbazoles in soil is generally considered to be low due to their tendency to adsorb to soil organic matter. nih.govresearchgate.net The organic carbon-normalized partition coefficient (Koc) is a key parameter in assessing this behavior. A study on 7H-Dibenzo[c,g]carbazole indicated that it is expected to be immobile in soil based on its Koc values. nih.gov Sorption to soil and sediment particles is a critical process that limits the transport of these compounds via leaching and runoff, but also reduces their availability for degradation. d-nb.infonih.gov
Volatilization: Volatilization from water surfaces is not considered a significant fate process for carbazole and its derivatives due to their low vapor pressure. d-nb.info
Table 2: Environmental Fate Properties of Carbazole and Related Isomers
| Compound | Log Kow | Water Solubility (mg/L) | Soil Sorption (Koc) | Primary Fate Processes |
|---|---|---|---|---|
| Carbazole | 3.72 | 1.2 | ~637 | Biodegradation, Photolysis |
| 7H-Dibenzo[c,g]carbazole | - | More soluble than homocyclic aromatics | High (immobile in soil) | Biodegradation, Photolysis, Sorption |
Source: Data compiled from multiple sources. nih.govnih.govd-nb.inforesearchgate.netnih.gov
Note: Specific quantitative data for this compound is not available. The table presents data for carbazole and qualitative information for the [c,g] isomer to infer potential behavior.
Biochemical and Molecular Interactions
Metabolic Transformation Pathways
The biotransformation of the lipophilic compound 7H-Dibenzo[b,g]carbazole is a critical determinant of its biological effects. nih.gov This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which introduce functional groups that can either lead to detoxification or metabolic activation to carcinogenic species. nih.govmdpi.com
The metabolism of DBC is significantly influenced by the cytochrome P450 (CYP) 1 family of enzymes, which includes CYP1A1, CYP1A2, and CYP1B1. nih.govresearchgate.net Studies have demonstrated that these enzymes play a pivotal role in the initial hydroxylation of the DBC molecule. nih.govresearchgate.net The expression and activity of these enzymes can be induced by exposure to certain chemicals, such as β-naphthoflavone (BNF), which in turn affects the metabolic profile of DBC. oup.com
In murine models, CYP1A1 is the primary enzyme responsible for DBC metabolism in the liver after induction with BNF, while CYP1A2 is the key enzyme in the non-induced liver. nih.gov In the lung tissue of induced mice, both CYP1B1 and, to a lesser extent, CYP1A1, are involved in its metabolism. nih.govoup.com Research using human CYP enzymes has shown a similar pattern of metabolism, highlighting the relevance of these findings to human health. nih.govresearchgate.net Computational studies using molecular docking and dynamics simulations have provided insights into the binding of DBC to human CYP1A1, identifying two primary binding modes. nih.govdigitellinc.com These studies suggest that the interaction is mainly driven by nonpolar solvation energies and is stabilized by hydrogen bonds with specific amino acid residues within the enzyme's active site. nih.govdigitellinc.com
The biotransformation of this compound exhibits significant regioselectivity, meaning that metabolic reactions occur at specific positions on the molecule. This site-specific hydroxylation is crucial as it determines whether the resulting metabolites are detoxified or activated into more potent carcinogenic forms. nih.govresearchgate.net The different isoforms of the cytochrome P450 enzymes display distinct preferences for the site of hydroxylation on the DBC molecule. oup.com
In both mouse and human systems, CYP1A1 primarily generates 1-OH-, 2-OH-, and (5+6)-OH-DBC. nih.govoup.com CYP1A2, on the other hand, predominantly produces (5+6)-OH-DBC. nih.govoup.com Notably, CYP1B1 is mainly responsible for the formation of 4-OH-DBC, which is considered a potent metabolite leading to the formation of DNA adducts. nih.govoup.com Computational quantum mechanics/molecular mechanics (QM/MM) modeling has been employed to understand the basis of this regioselectivity, particularly in the context of drug metabolism by enzymes like CYP2C9, which provides a framework for understanding similar processes with DBC. acs.org
The table below summarizes the primary metabolites of this compound generated by different human and mouse cytochrome P450 enzymes.
| Enzyme | Species | Primary Metabolites |
| CYP1A1 | Human, Mouse | 1-OH-DBC, 2-OH-DBC, (5+6)-OH-DBC |
| CYP1A2 | Human, Mouse | (5+6)-OH-DBC |
| CYP1B1 | Human, Mouse | 4-OH-DBC |
A number of metabolites of this compound have been identified and characterized through various analytical techniques. In vitro studies using microsomal fractions from mouse and rat livers have identified several monohydroxylated derivatives (phenols). nih.gov The major metabolites identified were 5-OH-DBC and 3-OH-DBC. nih.gov Other minor monohydroxylated metabolites that were co-chromatographed with synthetic standards include 2-OH-DBC, 4-OH-DBC, and 6-OH-DBC. nih.gov
In addition to phenolic metabolites, a dihydrodiol has also been detected, albeit in small quantities. nih.gov This metabolite was tentatively identified as 3,4-dihydroxy-3,4-dihydro-DBC. nih.gov The formation of this dihydrodiol was found to be sensitive to inhibitors of microsomal epoxide hydrolase. nih.gov Further oxidation of phenolic metabolites can lead to the formation of diones, such as DBC-3,4-dione, which has been identified in mouse liver following exposure to DBC. researchgate.net
Nucleic Acid Adduct Formation and Interactions
The carcinogenic activity of this compound is largely attributed to the ability of its reactive metabolites to form covalent adducts with nucleic acids, particularly DNA. nih.gov This interaction can lead to mutations and initiate the process of carcinogenesis.
The metabolic activation of this compound produces electrophilic intermediates that can covalently bind to nucleophilic sites on DNA, forming DNA adducts. tandfonline.com One proposed mechanism involves the formation of an epoxide, which can then react with DNA bases. researchgate.net Another pathway involves the oxidation of phenolic metabolites to reactive quinones, such as DBC-3,4-dione, which can then form adducts with DNA. researchgate.net The formation of these adducts has been observed in various tissues, with studies in mice showing that topical application of DBC leads to the formation of DNA adducts in both target and non-target tissues. nih.gov
Studies have also investigated the interaction of DBC and its derivatives with both nuclear DNA (nuDNA) and mitochondrial DNA (mtDNA). nih.gov In mouse liver, the level of adducts was initially higher in nuDNA, but after 48 hours, a significant increase in adduct levels in mtDNA was observed, suggesting that mtDNA is also a major target for DBC and its derivatives. nih.gov
In vitro studies have demonstrated that metabolically activated this compound exhibits a preferential binding to certain polynucleotides. researchgate.net Specifically, DBC has been shown to have a preferential binding to polyguanylic acid (poly[G]). researchgate.net This suggests that guanine (B1146940) bases in DNA are a primary target for adduction by DBC metabolites.
Investigations into the nature of these adducts have revealed the formation of at least three distinct DBC-poly[G] adducts in vitro. researchgate.net Spectroscopic analysis of these isolated adducts indicated that the bound DBC species retain their intact π-electron systems, which is consistent with binding through the nitrogen atom of the carbazole (B46965) ring or through the 1,2,3,4-ring of the molecule. researchgate.net
Protein Interactions and Enzyme Induction/Inhibition Studies
The biological activities of this compound (DBC) are intricately linked to its interactions with specific proteins, most notably the Aryl Hydrocarbon Receptor (AhR), and its ability to induce or inhibit various enzymes, particularly those of the cytochrome P450 (CYP) superfamily. oup.comnih.govmdpi.com
The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxic and biological effects of a wide range of environmental contaminants, including polycyclic aromatic hydrocarbons like DBC. nih.govmdpi.com Upon binding to a ligand such as DBC, the AhR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein. nih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs), leading to the transcriptional activation of target genes. nih.govmdpi.com
A primary set of genes induced via the AhR pathway are those encoding the CYP1 family of enzymes, including CYP1A1, CYP1A2, and CYP1B1. oup.comresearchgate.net This induction is a key aspect of DBC's mechanism of action, as these very enzymes are responsible for its metabolic activation. oup.comresearchgate.net Studies have shown that DBC is a potent inducer of CYP1A1. researchgate.net This self-induction can create a feedback loop, potentially amplifying the metabolic activation of DBC and its subsequent biological effects.
Research using knockout mice has provided compelling evidence for the role of the AhR in DBC's effects. oup.comnih.gov Mice lacking the AhR (Ahr-/-) exhibit significantly higher levels of DBC-DNA adducts, suggesting that the AhR-mediated induction of detoxifying enzymes, such as those in the CYP1 family, plays a protective role by decreasing the genotoxicity of DBC. oup.comnih.gov
The interaction of DBC with CYP enzymes is not limited to induction. The various hydroxylated metabolites of DBC, formed through CYP-mediated oxidation, represent a complex interplay of activation and detoxification pathways. oup.com For example, while the formation of certain metabolites is a necessary step for DBC's carcinogenic activity, other metabolic routes may lead to less harmful, more easily excretable compounds. The specific profile of metabolites produced is dependent on the particular CYP enzymes involved. oup.comnih.gov For instance, in vitro studies with human CYP enzymes have shown that CYP1A1 primarily generates 1-OH, 2-OH, and (5+6)-OH-DBC, whereas CYP1A2 mainly produces (5+6)-OH-DBC, and CYP1B1 is chiefly responsible for the formation of 4-OH-DBC. nih.gov
Beyond the CYP system, other enzymes are also implicated in the metabolism of DBC. Aldo-keto reductases are thought to be involved in the oxidation of DBC, potentially leading to the formation of the ultimate carcinogenic metabolite, DBC-3,4-dione. medchemexpress.comresearchgate.net
Table 2: Protein and Enzyme Interactions of this compound
| Interacting Protein/Enzyme | Type of Interaction | Outcome | Significance | Reference(s) |
|---|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Ligand Binding | Activation of AhR signaling pathway | Mediates the induction of metabolic enzymes and toxic effects of DBC. | oup.comnih.govmdpi.com |
| Cytochrome P450 1A1 (CYP1A1) | Induction | Increased expression of CYP1A1 | Self-induction can enhance the metabolic activation of DBC. | researchgate.net |
| Cytochrome P450 1A1 (CYP1A1) | Substrate Metabolism | Formation of hydroxylated metabolites | Key enzyme in the bioactivation and detoxification of DBC. | oup.comresearchgate.netnih.gov |
| Cytochrome P450 1A2 (CYP1A2) | Substrate Metabolism | Formation of hydroxylated metabolites | Contributes to the metabolism of DBC, particularly in non-induced liver. | oup.comnih.gov |
| Cytochrome P450 1B1 (CYP1B1) | Substrate Metabolism | Formation of hydroxylated metabolites | Important for DBC metabolism, especially in the lung. | oup.comnih.gov |
| Aldo-keto Reductases | Substrate Metabolism | Potential formation of DBC-3,4-dione | Implicated in the formation of a key reactive metabolite. | medchemexpress.comresearchgate.net |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of 7H-Dibenzo[c,g]carbazole, enabling its separation from complex mixtures prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 7H-Dibenzo[c,g]carbazole and its metabolites. nih.govresearchgate.net Reversed-phase (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase to achieve separation. This method is particularly effective for analyzing the metabolic products of DBC. For instance, studies have used RP-HPLC to separate and analyze metabolites of DBC generated by incubation with rat-liver microsomes. researchgate.net The technique has also been instrumental in demonstrating that differences in the metabolism of DBC across various human liver cell lines correlate with their toxicological responses. nih.govresearchgate.net In these studies, HPLC analysis revealed that cell lines more capable of metabolizing DBC also showed detectable levels of DBC-DNA adducts and experienced greater toxicity. nih.govresearchgate.net Furthermore, HPLC has been used to separate isomers of nitrated hydroxy-DBC derivatives, which were purified using a normal phase silica (B1680970) preparative column. acs.org
Key HPLC Application Parameters:
| Application | HPLC Column Type | Key Finding |
| Metabolite Separation | Reversed-Phase (RP) | Separation of DBC metabolites generated by rat-liver microsomes. researchgate.net |
| Cellular Metabolism Analysis | Reversed-Phase (RP) | Correlated DBC metabolism with toxicity in human liver cell lines. nih.govresearchgate.net |
| Isomer Separation | Normal Phase Silica | Purification of nitrated hydroxy-DBC isomers. acs.org |
Gas Chromatography (GC)
Gas Chromatography (GC) is a suitable technique for the analysis of thermally stable and volatile compounds like 7H-Dibenzo[c,g]carbazole. sigmaaldrich.com While often coupled with mass spectrometry (GC-MS) for enhanced identification, GC itself provides the essential separation of the analyte from the sample matrix. Certified reference materials for 7H-Dibenzo[c,g]carbazole are available for use with GC and other analytical instruments. sigmaaldrich.comfishersci.ca The technique is a standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds in various samples. sigmaaldrich.com
Two-Dimensional Gas Chromatography (GCxGC)
Two-dimensional gas chromatography (GCxGC) offers enhanced separation power compared to conventional single-column GC. This is particularly advantageous when analyzing complex samples containing numerous structurally similar compounds, such as environmental extracts or smoke condensates. While specific studies focusing solely on GCxGC for 7H-Dibenzo[c,g]carbazole are not prevalent in the provided context, the technique's utility for separating complex mixtures of PAHs suggests its applicability. The increased peak capacity and resolution of GCxGC would allow for more effective isolation of 7H-Dibenzo[c,g]carbazole from other interfering compounds in a complex matrix.
Hyphenated Techniques for Identification
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for the unambiguous identification and quantification of 7H-Dibenzo[c,g]carbazole.
LC-MS (Liquid Chromatography-Mass Spectrometry)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for analyzing the metabolites of 7H-Dibenzo[c,g]carbazole. For example, LC-MS/MS has been utilized to develop analytical and instrument conditions for the quantitative analysis of related benzocarbazole compounds in plasma. mdpi.com The process typically involves protein precipitation from the sample, followed by evaporation and reconstitution in a suitable solvent before injection into the LC-MS/MS system. mdpi.com This methodology allows for the identification of unique metabolite profiles, which is crucial for understanding the biological activity of the parent compound. oup.com Some suppliers of 7H-Dibenzo[c,g]carbazole confirm the structure of the compound using LC-MS. unilongindustry.com
GC-MS (Gas Chromatography-Mass Spectrometry)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the determination of 7H-Dibenzo[c,g]carbazole, especially in samples like mainstream cigarette smoke. coresta.org In this application, the particulate matter from smoke is extracted, purified using solid-phase extraction (SPE), and then analyzed by GC-MS. coresta.org The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. coresta.org Studies have reported detection limits for heterocyclic aromatic hydrocarbons, including carbazoles, in the range of 0.04 to 0.43 ng/cigarette using this method. coresta.org GC-MS data is also available in spectral databases for 7H-Dibenzo[c,g]carbazole, providing reference mass spectra for identification. nih.govspectrabase.com
GC-MS Analysis of Heterocyclic Aromatic Hydrocarbons in Cigarette Smoke: coresta.org
| Compound | Recovery Rate | RSD (%) | Detection Limit (ng/cig) |
| Benzo[b]furan | 76.0% - 119.2% | < 3% | 0.04 - 0.43 |
| Quinoline | 76.0% - 119.2% | < 3% | 0.04 - 0.43 |
| Carbazole (B46965) | 76.0% - 119.2% | < 3% | 0.04 - 0.43 |
| 9-Methylcarbazole | 76.0% - 119.2% | 8.21% | 0.04 - 0.43 |
| Dibenzo[a,j]acridine | Not Detected | - | - |
| Dibenzo[a,h]acridine | Not Detected | - | - |
| 7H-Dibenzo[c,g]carbazole | Not Detected | - | - |
Spectroscopic Detection Methods
Fluorescence Detection in Analytical Systems
Fluorescence spectroscopy is a highly sensitive and selective detection method utilized in various analytical systems for the determination of 7H-Dibenzo[b,g]carbazole. oup.com This technique exploits the intrinsic fluorescent properties of the molecule, which arise from its extensive conjugated π-electron system. When this compound absorbs light at a specific excitation wavelength, its electrons are promoted to a higher energy state. Subsequently, as the electrons return to their ground state, they emit light at a longer wavelength, and this emitted light is known as fluorescence. bucea.edu.cn
In analytical applications, fluorescence detection is commonly coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). oup.comnih.gov This combination, known as HPLC-FLD, allows for the separation of this compound from other components in a complex mixture before its highly sensitive detection. The selectivity of this method is enhanced by the ability to choose specific excitation and emission wavelengths that are characteristic of the target analyte, thereby minimizing interference from other fluorescent compounds that may be present in the sample.
Research has shown that derivatives of dibenzocarbazoles can be used as fluorescent labeling reagents. For example, a derivative of 7H-dibenzo[a,g]carbazole, 2-[2-(7H-dibenzo[a,g]carbazol-7-yl)-ethoxy]ethyl chloroformate (DBCEC), has been successfully employed as a labeling reagent for the determination of amino acids. nih.gov The resulting DBCEC-amino acid derivatives exhibit strong fluorescence with maximum excitation and emission wavelengths at 300 nm and 395 nm, respectively. nih.gov This demonstrates the potential of the dibenzocarbazole (B1207471) scaffold in developing highly sensitive analytical methods. The detection limits for amino acids using this method were reported to be in the low femtomole range (2.62 to 22.6 fmol), highlighting the exceptional sensitivity achievable with fluorescence detection. nih.gov
The fluorescence properties of 7H-Dibenzo[c,g]carbazole itself have been noted, with an absorption wavelength of 366 nm mentioned in the literature. chemicalbook.com Another study reports absorption coefficients at 313 nm and 366.0 nm as 4210 and 13,000 L/mol-cm, respectively, in a 5% acetonitrile (B52724) and 95% water solution at pH 4.5. nih.gov The identification of metabolites of 7H-Dibenzo[c,g]carbazole has been accomplished through comparisons of their UV and fluorescence spectroscopy with authentic standards. oup.com
The sensitivity and selectivity of fluorescence detection make it a valuable tool for trace-level analysis of this compound in environmental monitoring and biological studies.
Table 2: Spectroscopic Properties of Dibenzo[a,g]carbazole Derivative
| Compound/Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| DBCEC-Amino Acid Derivatives | 300 nih.gov | 395 nih.gov |
This table presents the fluorescence properties of a derivative of the related compound 7H-dibenzo[a,g]carbazole, as specific data for this compound was not available in the search results.
Conclusion
Summary of Current Research Landscape
Research into 7H-Dibenzo[b,g]carbazole, a nitrogen-containing heterocyclic aromatic compound, is predominantly centered on two major, and often intersecting, fields: environmental science/toxicology and materials science.
In the realm of environmental science, this compound is recognized as a significant environmental pollutant, often found in complex mixtures resulting from the incomplete combustion of organic materials like fossil fuels. nih.govresearchgate.net A substantial body of research has focused on its carcinogenicity and mutagenicity. Studies have demonstrated that it is a potent local and systemic carcinogen in various animal models, inducing tumors in the skin and liver. tandfonline.comd-nb.info Research has delved into its metabolic activation pathways, highlighting the pivotal role of Cytochrome P450 (CYP) enzymes, particularly CYP1A1, in its biotransformation. nih.govresearchgate.netnih.gov The biotransformation pathways are complex and not yet fully understood, with evidence suggesting activation can occur at both the carbon rings and the pyrrole (B145914) nitrogen. nih.govresearchgate.netoup.com Investigations have also confirmed its ability to bind to DNA, forming DNA adducts, which is a key mechanism of its genotoxic effects. nih.govoup.com Furthermore, the compound can be photoactivated by UVA light, leading to significant genotoxicity and oxidative stress. nih.govresearchgate.net
In materials science, the unique photophysical properties of the dibenzocarbazole (B1207471) framework have driven research into its application in organic electronics. nih.govresearchgate.net The extended π-conjugated system of the molecule is advantageous for creating materials with desirable electronic and optical properties. sci-hub.se Although research into the specific isomer this compound is less extensive than for other carbazole (B46965) derivatives, it has been identified as a core structure for designing novel materials. Recent studies have explored its use in developing high-performance organic solar cells and as a component in organic phosphorescent materials. nih.govresearchgate.net Research in this area often involves synthesizing derivatives to fine-tune properties, such as solubility and energy levels, for specific applications like hole-selective materials in perovskite solar cells or as hosts in organic light-emitting diodes (OLEDs).
A summary of the primary research areas is presented below:
| Research Area | Key Focus | Illustrative Findings | Citations |
| Environmental Toxicology | Carcinogenicity & Mutagenicity | Identified as a potent skin and liver carcinogen in mice. | tandfonline.comd-nb.info |
| Metabolic Activation | Cytochrome P450 enzymes (e.g., CYP1A1) are crucial for its metabolism; biotransformation pathways are complex and tissue-specific. | nih.govresearchgate.netnih.gov | |
| Genotoxicity | Forms DNA adducts upon metabolic activation; can be photoactivated by UVA light, causing oxidative stress. | nih.govoup.commdpi.com | |
| Materials Science | Organic Electronics | Used as a core structure for materials in high-performance solar cells and organic phosphorescent materials. | nih.govresearchgate.net |
| Synthesis of Derivatives | C-H functionalization and N-substitution are explored to create novel materials with tailored optoelectronic properties. | sci-hub.sechim.it |
Future Directions in this compound Research
Future research on this compound is poised to advance on several fronts, building upon the current understanding of its environmental impact and material potential.
In environmental and health sciences , a primary goal is to fully elucidate the compound's metabolic pathways. nih.govresearchgate.netresearchgate.net While the involvement of CYP enzymes is known, identifying the specific ultimate carcinogenic metabolites remains an incomplete task. nih.govresearchgate.net Future work will likely involve advanced computational studies, such as quantum mechanical calculations and molecular dynamics simulations, to predict metabolic regioselectivity and reaction mechanisms with greater precision. nih.gov Further investigation into its epigenetic effects, such as impacts on DNA methylation patterns, represents another emerging area of toxicological research. mdpi.com Understanding the comparative carcinogenicity and metabolic profiles of its various hydroxylated and nitrated derivatives, which are also found in the environment, is crucial for a comprehensive risk assessment. acs.org
In materials science , the focus will be on the rational design and synthesis of novel derivatives for advanced applications. A key challenge is to modify the molecular structure to enhance desired properties while ensuring stability and processability. This includes:
Organic Photovoltaics (OPVs): Developing new donor or acceptor molecules based on the this compound scaffold to improve power conversion efficiencies in solar cells. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Designing host materials for phosphorescent OLEDs that can achieve high efficiency and long operational lifetimes.
Photosensitizers and Photocatalysts: Exploring the photoactivation properties for applications beyond toxicology, such as in photodynamic therapy or organic synthesis.
A significant future direction is the convergence of these two fields. As new derivatives are synthesized for materials applications, it will be imperative to conduct thorough toxicological and environmental fate studies on these novel compounds. This "safety-by-design" approach will be critical to ensure that the development of new technologies does not lead to the release of new, persistent, and harmful environmental contaminants. Bridging the gap between materials innovation and environmental health risk assessment will be a defining challenge and opportunity in the ongoing research of this compound and its analogues.
Q & A
Q. What are the primary carcinogenic mechanisms of 7H-Dibenzo[c,g]carbazole (DBC) in mammalian systems?
DBC exerts carcinogenicity through DNA adduct formation, which disrupts replication and repair processes. Studies in mouse liver and northern pike demonstrate that DBC metabolites, such as 3-hydroxy-DBC, bind covalently to DNA, inducing mutations . Metabolic activation by cytochrome P450 enzymes (CYP1A1/1A2) generates reactive intermediates, with hepatic tissues showing higher adduct levels due to CYP1A2 expression . Key methodologies to confirm this include:
Q. How can researchers accurately identify and characterize DBC in environmental or biological samples?
DBC is identified via its molecular formula (C₂₀H₁₃N; MW 267.32), CAS No. 194-59-2, and spectral data (InChIKey: STJXCDGCXVZHDU-UHFFFAOYSA-N). Key analytical methods include:
Q. What experimental models are suitable for studying DBC's genotoxicity?
- In vitro models :
- In vivo models :
Advanced Research Questions
Q. How do tissue-specific differences in DBC metabolism influence its carcinogenic activity?
DBC's organotropism arises from tissue-specific CYP expression. For example:
- Liver : CYP1A2 dominates, producing 3-hydroxy-DBC, a proximate genotoxicant .
- Lung/skin : CYP1A1/1B1 generate distinct metabolites with lower DNA-binding affinity .
Methodological recommendations : - Use isolated perfused organ systems (e.g., lung perfusion models) to study tissue-specific metabolism .
- Apply laser capture microdissection to analyze adducts in specific cell populations (e.g., liver progenitor cells) .
Q. How can researchers resolve contradictions in DBC's mutagenicity data across short-term assays?
While IARC reports insufficient evidence for DBC mutagenicity in Salmonella assays , studies in mammalian cells (e.g., V79, HepG2) show micronucleus formation and chromosomal aberrations . To reconcile this:
Q. What strategies optimize the detection of DBC-DNA adducts in low-dose, chronic exposure scenarios?
For low-dose studies (e.g., environmental exposure):
Q. How does N-methylation alter DBC's carcinogenic potency and DNA-binding activity?
N-methylation reduces DBC's hepatocarcinogenicity by ~300-fold but only ~2-fold in skin . This is attributed to:
- Steric hindrance of metabolic activation in the liver.
- Tissue-specific adduct patterns (e.g., skin adducts are chromatographically distinct from hepatic ones).
Experimental design : - Synthesize derivatives (e.g., N-MeDBC) and compare adduct profiles via HPLC-32P-postlabeling .
- Use transgenic mice with skin-specific CYP overexpression to study metabolic divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
